Neophytadiene

概要

説明

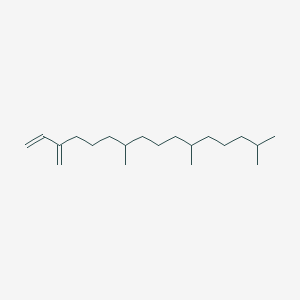

ネオフィタジエンは、分子式C20H38 を持つジテルペン化合物です。 その構造は、7位、11位、15位にメチル基が置換された3-メチリデンヘキサデク-1-エン骨格を特徴としています 。 この化合物は、クラタエバ・ヌルバラやブルメア・ラセラなどの植物のメタノール抽出物中に見られます 。 ネオフィタジエンは、不安解消薬様活性、鎮静作用、抗うつ薬様作用で知られています .

準備方法

合成経路と反応条件: ネオフィタジエンは、フィチルアルコールを単一ステップで脱水することで合成することができます。 このプロセスでは、強い脱水剤を使用してフィチルアルコールをネオフィタジエンに変換します .

工業生産方法: 工業的には、ネオフィタジエンは、海洋藻類や特定の植物などの天然資源から抽出されることが多いです。 抽出プロセスは、通常、溶媒抽出とそれに続く精製ステップで、化合物を単離します .

化学反応の分析

反応の種類: ネオフィタジエンは、以下を含むさまざまな化学反応を起こします。

酸化: ネオフィタジエンは、酸化されてさまざまな酸素化誘導体になります。

還元: 還元反応は、ネオフィタジエンをより飽和した炭化水素に変換することができます。

置換: ネオフィタジエンは、官能基が他の基で置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素ガスは、パラジウム触媒の存在下で還元に頻繁に使用されます。

置換: 臭素または塩素などのハロゲン化剤は、置換反応に使用できます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな酸素化誘導体、飽和炭化水素、ハロゲン化化合物があります .

科学的研究の応用

Pharmacological Applications

Neophytadiene has demonstrated significant pharmacological potential, particularly in cancer treatment and neuropharmacology.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cytotoxicity Studies : this compound isolated from the plant Rubia tinctorum showed potent cytotoxicity against A-549 (lung cancer) and PC-3 (prostate cancer) cell lines, with IC50 values of 6.94 µg/ml and 7.33 µg/ml, respectively .

- Mechanism of Action : In silico studies revealed that this compound inhibits key receptors involved in cancer viability, including the Human A2a receptor and hERG K+ channel, suggesting its potential as an apoptotic inducer .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties:

- Anxiolytic and Anticonvulsant Effects : A study indicated that this compound exhibited anxiolytic-like activity at higher doses (10 mg/kg) and anticonvulsant properties in animal models . The mechanism appears to involve interaction with GABA receptors, as evidenced by molecular docking studies .

- Behavioral Tests : Behavioral assessments showed that this compound did not induce sedation or impair motor coordination, marking it as a promising candidate for anxiety and seizure disorders without significant side effects .

Ecological Applications

This compound plays a role in plant defense mechanisms and ecological interactions.

Plant Defense Mechanisms

Research indicates that this compound is involved in the chemical signaling pathways of plants under stress:

- Volatile Emissions : this compound is produced in response to herbivore attacks and is part of the volatile terpenoid profile emitted by plants such as cucumber when infested by spider mites . This suggests a role in attracting natural predators to mitigate pest damage.

- Metabolic Engineering : Advances in metabolic engineering have shown that enhancing terpenoid production, including this compound, can improve plant resistance to pests while also providing compounds beneficial for human health .

Data Summary Table

The following table summarizes key findings related to the applications of this compound:

Case Study on Cancer Treatment

A study conducted on the essential oil of Rubia tinctorum revealed that this compound was one of the major components responsible for its anticancer properties. The oil exhibited significant cytotoxicity against human lung cancer cells, highlighting the therapeutic potential of this compound as a natural anticancer agent.

Case Study on Neuropharmacological Research

In vivo studies assessed the neuropharmacological effects of this compound through various behavioral tests. Results indicated its potential use as an anxiolytic agent without sedative effects, making it a candidate for further research into anxiety disorders.

作用機序

ネオフィタジエンは、さまざまな分子標的と経路を通じてその効果を発揮します。

GABA作動性系: ネオフィタジエンは、γ-アミノ酪酸(GABA)受容体と相互作用し、不安解消薬様活性と抗痙攣活性に寄与しています.

抗炎症経路: 腫瘍壊死因子-α(TNF-α)、インターロイキン-6(IL-6)、インターロイキン-10(IL-10)などの炎症性サイトカインの発現を調節します。

6. 類似化合物の比較

ネオフィタジエンは、フィチルアルコールなどの他の類似したジテルペンと比較することができます。

フィチルアルコール: ネオフィタジエンと同様に、フィチルアルコールは植物に存在するジテルペンアルコールです。フィチルアルコールは、ネオフィタジエンに存在するメチリデン基を欠いています。

ゲラニルゲラニオール: この化合物は、別のジテルペンアルコールですが、構造が異なり、ネオフィタジエンに見られる特定のメチル置換基を欠いています。

独自性: ネオフィタジエンの独特の構造は、特定のメチル置換基とメチリデン基によって、他のジテルペンと区別されます。 この独自の構造は、その独特の化学的性質と生物学的活性に貢献しています .

類似化合物との比較

Neophytadiene can be compared with other similar diterpenes such as:

Phytol: Like this compound, phytol is a diterpene alcohol found in plants. phytol lacks the methylidene group present in this compound.

Geranylgeraniol: This compound is another diterpene alcohol but has a different structure and lacks the specific methyl substitutions found in this compound.

Uniqueness: this compound’s unique structure, with its specific methyl substitutions and methylidene group, distinguishes it from other diterpenes. This unique structure contributes to its distinct chemical properties and biological activities .

生物活性

Neophytadiene is a naturally occurring branched hydrocarbon and a significant component found in various plant species. Its biological activity has garnered attention due to its potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Source

This compound is classified as a diterpene with the molecular formula . It is primarily isolated from plants such as Aeschynomene species, Rubia tinctorum, and Hedyotis chrysotricha. The compound has been identified in various extracts through gas chromatography-mass spectrometry (GC-MS) techniques, demonstrating its presence in both essential oils and plant extracts.

1. Anticancer Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the proliferation of human lung cancer (A-549) and prostate cancer (PC-3) cells. The IC50 values for this compound were reported as 6.94 µg/ml for A-549 and 7.33 µg/ml for PC-3, indicating its potency compared to standard chemotherapeutic agents like cisplatin .

In silico studies suggest that this compound interacts with key receptors involved in cancer viability, such as the Human A2a receptor, LRH1, and hERG K+ channels, potentially inducing apoptosis in cancer cells .

2. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting nitric oxide (NO) production and reducing levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-10 in both in vitro and in vivo models . Its mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and modulation of nuclear factor kappa B (NF-kB) pathways .

3. Antimicrobial Activity

The compound exhibits antimicrobial effects against both gram-positive and gram-negative bacteria as well as fungal species. It has been identified as a key component responsible for the antibacterial activity observed in extracts from plants such as Eupatorium odoratum and Mentha pulegium .

4. Neuropharmacological Effects

Recent studies have highlighted the anxiolytic-like and anticonvulsant activities of this compound. Behavioral tests indicated that at higher doses (10 mg/kg), it significantly reduced anxiety-like behaviors in animal models without causing sedation or impairing motor coordination . The proposed mechanism involves interaction with the GABAergic system, suggesting potential applications in treating anxiety disorders .

Case Study 1: Cytotoxicity Against Cancer Cells

A study investigating the cytotoxic properties of this compound isolated from Aeschynomene elaphroxylon showed that it effectively inhibited cell viability in glioblastoma and colon cancer cell lines. The research utilized both in vitro assays and molecular docking studies to elucidate the interactions at a molecular level .

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was extracted from Rubia tinctorum, revealing its capacity to significantly inhibit inflammatory cytokine production in cultured cells. This study applied both GC-MS analysis for compound identification and enzyme assays to measure anti-inflammatory activity against COX-1 and COX-2 enzymes .

Summary Table of Biological Activities

特性

IUPAC Name |

7,11,15-trimethyl-3-methylidenehexadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDGCIPAMWNKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964657 | |

| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-96-1 | |

| Record name | Neophytadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOPHYTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3QFB56FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOPHYTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。